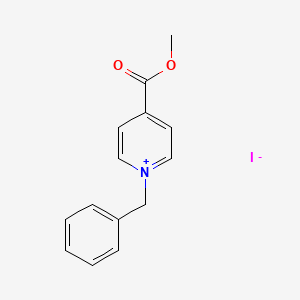![molecular formula C20H14N2+2 B14751034 Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium CAS No. 655-83-4](/img/structure/B14751034.png)
Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium is a complex organic compound that belongs to the class of fused polycyclic aromatic compounds These compounds are characterized by their intricate ring structures, which often confer unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium typically involves multi-component reactions. One efficient method is the [3 + 2] cycloaddition reaction between alkynes and in situ generated isoquinolinium ylides. This reaction can be carried out under mild conditions and does not require the use of metals, making it an environmentally friendly approach . The reaction involves the formation of three new carbon-carbon bonds, two carbon-nitrogen bonds, and three new rings in a single step .
Industrial Production Methods
The use of metal-free and one-pot tandem procedures can be advantageous for large-scale production due to their simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but mild conditions are often preferred to preserve the integrity of the complex ring structure .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield quinones or other oxygenated derivatives, while reduction reactions may produce fully or partially hydrogenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium can be compared with other similar compounds, such as:
Pyrido[1,2-b]isoquinoline: This compound shares a similar core structure but lacks the additional fused rings present in this compound.
Quinolizino[2,3-g]isoquinoline: This compound also shares structural similarities but differs in the arrangement and number of fused rings.
Indolo[2,1-a]isoquinoline: This compound features an indole ring fused to an isoquinoline ring, offering different chemical and physical properties.
Properties
CAS No. |
655-83-4 |
|---|---|
Molecular Formula |
C20H14N2+2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
5,21-diazoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene |
InChI |
InChI=1S/C20H14N2/c1-3-7-21-13-17-10-18-14-22-8-4-2-6-20(22)12-16(18)9-15(17)11-19(21)5-1/h1-14H/q+2 |
InChI Key |
MKFXHFBUXBEHBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+]2C=C3C=C4C=[N+]5C=CC=CC5=CC4=CC3=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14750951.png)
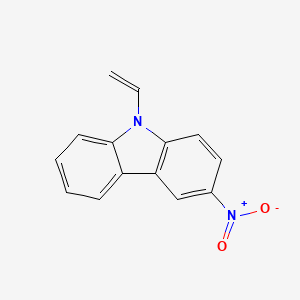
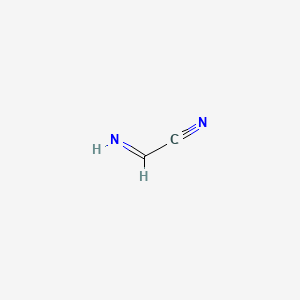
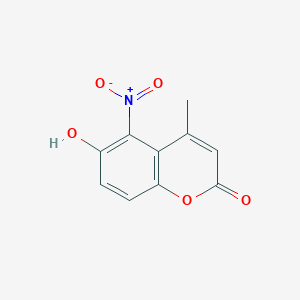
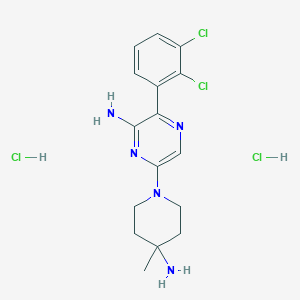
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
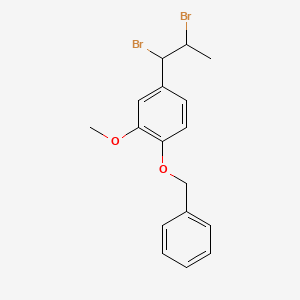
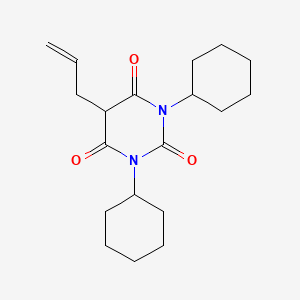
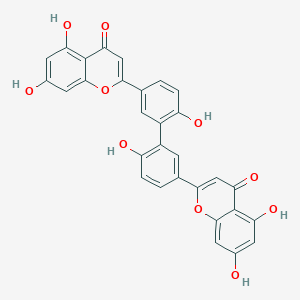
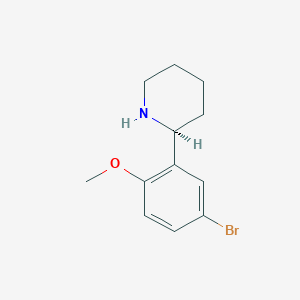
![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751020.png)


